molecular formula C12H10Br2O3 B1502162 6,8-Dibromo-2H-chromene-3-carboxylic acid ethyl ester CAS No. 885271-30-7

6,8-Dibromo-2H-chromene-3-carboxylic acid ethyl ester

Cat. No.: B1502162
CAS No.: 885271-30-7
M. Wt: 362.01 g/mol
InChI Key: ITVZZUIKVLWBMU-UHFFFAOYSA-N
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Description

6,8-Dibromo-2H-chromene-3-carboxylic acid ethyl ester is an organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2H-chromene-3-carboxylic acid ethyl ester typically involves the bromination of chromene derivatives. One efficient method involves the bromination of 2-amino-4-alkyl-4H-chromene-3-carbonitriles with bromine in acetic acid, followed by hydrolysis

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2H-chromene-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The chromene ring can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different reduced products.

Common Reagents and Conditions

Major Products Formed

    Substituted Chromenes: Products with various functional groups replacing the bromine atoms.

    Oxidized Chromenes: Compounds with additional oxygen-containing functional groups.

    Reduced Chromenes: Compounds with reduced chromene rings.

Scientific Research Applications

6,8-Dibromo-2H-chromene-3-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2H-chromene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by targeting specific pathways . The bromine atoms play a crucial role in enhancing the compound’s binding affinity to its targets, thereby increasing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2H-chromene-3-carboxylic acid ethyl ester
  • 8-Bromo-2H-chromene-3-carboxylic acid ethyl ester
  • 6,8-Diiodo-2H-chromene-3-carboxylic acid ethyl ester

Uniqueness

6,8-Dibromo-2H-chromene-3-carboxylic acid ethyl ester is unique due to the presence of two bromine atoms at the 6 and 8 positions, which significantly influence its chemical reactivity and biological activity. This dual bromination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

ethyl 6,8-dibromo-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2O3/c1-2-16-12(15)8-3-7-4-9(13)5-10(14)11(7)17-6-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVZZUIKVLWBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CC(=C2)Br)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696225
Record name Ethyl 6,8-dibromo-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-30-7
Record name Ethyl 6,8-dibromo-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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